L-erythro-Phenylserine Exhibits 5.14× Higher Relative Activity Than Native L-Threonine Substrate in LTA Catalysis
In head-to-head enzyme kinetic assays using purified low-specificity L-threonine aldolase (LTA), the L-erythro form of DL-phenylserine exhibited relative activity of 514% compared to the native substrate L-threonine (set at 100%), with Vmax = 227.1 ± 1.8 U mg⁻¹ versus L-threonine's Vmax = 44.2 ± 1.0 U mg⁻¹. The L-threo form also outperformed L-threonine with 267% relative activity and Vmax = 118.0 ± 5.6 U mg⁻¹ [1]. Notably, both D-enantiomers (D-threo and D-erythro) exhibited zero detectable activity, confirming absolute stereospecificity. This establishes that the L-erythro-phenylserine isomer is a superior substrate for LTA-catalyzed reactions compared to the native physiological substrate.
| Evidence Dimension | Relative enzyme activity (%) |
|---|---|
| Target Compound Data | L-erythro-phenylserine: 514%; L-threo-phenylserine: 267% |
| Comparator Or Baseline | L-threonine (native substrate): 100% |
| Quantified Difference | 5.14× higher activity for L-erythro; 2.67× higher for L-threo |
| Conditions | Purified low-specificity L-threonine aldolase; spectrophotometric assay; means ± SD of three determinations |
Why This Matters
This 5.14× activity enhancement enables procurement of DL-phenylserine as a substrate mixture with significantly higher assay sensitivity and reduced enzyme loading requirements compared to L-threonine in LTA-mediated biocatalytic applications.
- [1] Liu JQ, Dairi T, Itoh N, Kataoka M, Shimizu S, Yamada H. A novel low-specificity L-threonine aldolase from Escherichia coli: purification, characterization, and its application to synthesis of L-threo-3-phenylserine. Applied and Environmental Microbiology. 1998;64(5):1669-1674. Table 2. View Source
